
Tamsulosin Sulfonic Acid
描述
Tamsulosin Sulfonic Acid (CAS No. 890708-67-5, molecular formula C20H27NO6S) is a key intermediate and impurity in the synthesis of tamsulosin hydrochloride, a selective α1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH) . Its structure includes a sulfonic acid (–SO3H) group attached to a methoxy-substituted benzene ring, which distinguishes it from the carboxylic acid derivatives commonly found in related pharmaceuticals. The sulfonic acid group confers strong acidity (pKa ≈ –12) and high water solubility, critical for its reactivity during synthesis and its behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Sulfonic Acid involves several key steps:
Final Steps: The primary amine obtained is then reacted with a halogenated compound to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and the use of advanced purification techniques to obtain the final product suitable for pharmaceutical applications .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogenated compounds, in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
科学研究应用
Tamsulosin Sulfonic Acid has a wide range of applications in scientific research:
作用机制
Tamsulosin Sulfonic Acid exerts its effects by selectively blocking alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder neck. This blockade leads to the relaxation of smooth muscle in these areas, improving urinary flow and reducing symptoms of BPH . The compound’s selectivity for alpha-1A receptors minimizes side effects related to blood pressure .
相似化合物的比较
Structural Analogues
Tamsulosin Sulfonic Acid belongs to a broader class of sulfonic acid derivatives, which differ in substituents and backbone structures. Key comparisons include:
Key Observations :
- Sulfonic vs. Carboxylic Acids : Replacing –COOH with –SO3H in tamsulosin derivatives enhances acidity and solubility but may reduce receptor binding affinity (e.g., Ramatroban analogues show 2400 nM Ki vs. sub-nM Ki for carboxylic acids) .
- Fluorinated Sulfonic Acids: PFOS derivatives exhibit environmental persistence, unlike non-fluorinated this compound .
Pharmacological Properties
- Receptor Binding : Sulfonic acid derivatives generally exhibit weaker binding to target receptors compared to carboxylic acid analogues. For example, Ramatroban-based sulfonic acid compounds (Ki > 2400 nM) show 100-fold lower affinity for GPR44 than their carboxylic acid counterparts .
- Oral Bioavailability : Sulfonic acids like bis-sulfonic benzamides suffer from poor oral absorption due to high polarity, whereas carboxylated versions improve absorption but lose receptor activity . This compound’s role as an intermediate avoids this limitation.
- Toxicity : Naphthalene sulfonic acid induces ovarian inflammation in rats, but this compound’s safety profile remains distinct due to its transient role in synthesis .
Physicochemical Properties
Key Observations :
- The sulfonic acid group’s strong acidity enables proton dissociation even in highly acidic environments (e.g., ionomer membranes at pH 0) .
- High water solubility facilitates purification during synthesis but complicates formulation for oral delivery .
Research Findings
- Synthetic Utility: this compound is synthesized via chlorosulfonic acid reaction followed by hydrogenolysis, highlighting its role as a precursor .
- Analytical Detection : Deuterated this compound-d4 (CAS 1795786-82-1) is used as an internal standard in LC-MS studies, leveraging its isotopic stability .
生物活性
Tamsulosin Sulfonic Acid is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits significant biological activity through its interaction with specific receptor subtypes, leading to various physiological effects. The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.
Tamsulosin selectively targets the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder. By blocking these receptors, Tamsulosin induces relaxation of smooth muscle in the prostate and bladder neck, facilitating improved urinary flow and alleviating symptoms associated with BPH. The selectivity for the alpha-1A subtype over the alpha-1B subtype reduces the risk of adverse cardiovascular effects typically associated with non-selective alpha blockers .
Pharmacokinetics
Tamsulosin is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2D6) into various metabolites, with a high degree of plasma protein binding (approximately 99.6%). The pharmacokinetic profile indicates that Tamsulosin reaches peak plasma concentration within 4-6 hours after administration and has a half-life of about 18 hours .
Table 1: Pharmacokinetic Parameters of Tamsulosin
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | ~15 ng/mL at 4.4 hours |
Half-Life (t½) | ~18 hours |
Plasma Protein Binding | 99.6% |
Volume of Distribution | Not specified |
Clinical Efficacy
Numerous studies have demonstrated the long-term efficacy of Tamsulosin in improving urinary flow rates and reducing symptoms associated with BPH. A notable open-label extension study involving 355 patients showed sustained improvements in maximum urinary flow rate (Qmax) and symptom scores over a three-year period. The mean Qmax increased significantly from baseline to approximately 12 mL/s, while symptom scores improved by 39-44% .
Case Study: Long-Term Efficacy
In a multicenter study involving 1784 men treated with Tamsulosin for six months, the incidence of adverse events was comparable to placebo, indicating a favorable safety profile. Most adverse events were mild to moderate, with dizziness and abnormal ejaculation being the most common .
Safety Profile
Tamsulosin is generally well-tolerated. Studies have shown that it does not significantly lower blood pressure compared to other alpha blockers, making it suitable for patients with BPH who may also have hypertension . The most frequently reported adverse effects include:
- Dizziness
- Abnormal ejaculation
- Headache
- Nasal congestion
Table 2: Common Adverse Effects of Tamsulosin
Adverse Effect | Incidence (%) |
---|---|
Dizziness | ≤6% |
Abnormal Ejaculation | ≤6% |
Headache | Not specified |
Nasal Congestion | Not specified |
化学反应分析
Key Reaction Mechanisms
The main reactions involved in producing Tamsulosin Sulfonic Acid include:
- Nucleophilic Substitution : The reaction between a sulfonyl chloride and an amine involves nucleophilic attack by the amine on the electrophilic sulfur atom in the sulfonyl chloride, resulting in the formation of a sulfonamide.
- Acylation : This mechanism involves nucleophilic attack by an amine on an acyl chloride, leading to the formation of an amide bond.
- Chiral Salt Formation : The interaction between racemic tamsulosin and chiral sulfonic acids leads to diastereomer formation, which can be separated based on solubility differences.
Reaction Conditions and Yields
The synthesis processes described above are influenced by various factors including:
- Solvent Choice : Solvents such as chloroform, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used due to their ability to dissolve reactants effectively.
- Temperature and Pressure : Many reactions are conducted under controlled temperatures to optimize yields and minimize side reactions.
- Purification Techniques : Following synthesis, purification methods like recrystallization or chromatography are employed to isolate this compound from impurities and unreacted materials.
Reaction Type | Key Reactants | Typical Yield (%) | Notes |
---|---|---|---|
Nucleophilic Substitution | Sulfonyl Chloride + Amine | 70-90 | Efficient under controlled conditions |
Acylation | Acyl Chloride + Amine | 60-85 | Requires careful handling of reagents |
Chiral Resolution | Racemic Tamsulosin + Chiral Acid | >95 | High purity achievable through selective precipitation |
Research Findings on this compound
Recent studies have highlighted several important aspects regarding the pharmacokinetics and efficacy of this compound:
- Bioavailability : Research indicates that Tamsulosin exhibits high protein binding (approximately 99.6%) in plasma, which influences its distribution and therapeutic efficacy .
- Therapeutic Efficacy : Clinical trials have demonstrated that Tamsulosin significantly improves urinary symptoms associated with BPH, showcasing its effectiveness as a selective alpha-1 adrenergic antagonist .
- Metabolic Pathways : Studies suggest that Tamsulosin undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, which is crucial for understanding its pharmacological profile and potential drug interactions .
常见问题
Basic Research Questions
Q. What are the standard analytical methods for characterizing Tamsulosin Sulfonic Acid, and how are they validated?
- Methodology : Characterization typically involves high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). For enantiomeric resolution, capillary zone electrophoresis with sulfated-β-cyclodextrin as a chiral selector is validated using parameters like resolution (Rs) and migration time . Validation follows ICH guidelines, including specificity, linearity (e.g., R² > 0.995), precision (%RSD < 2%), and recovery studies (98–102%).
- Data Example :
Parameter | Optimized Value |
---|---|
pH | 2.5 (Tris buffer) |
Cyclodextrin conc. | 0.15% (w/v) |
Voltage | 25 kV |
Temperature | 25°C |
Resolution (Rs) | ≥1.5 |
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Methodology : Accelerated stability studies involve exposing the compound to pH 1–12 buffers (e.g., HCl/NaOH) and temperatures (25–60°C) over 24–72 hours. Samples are analyzed via UV-Vis spectroscopy or CE to monitor degradation products. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .
Q. What spectroscopic techniques are used to confirm the sulfonic acid group in Tamsulosin?
- Methodology : Fourier-transform infrared spectroscopy (FTIR) identifies sulfonic acid peaks (~1030 cm⁻¹ for S=O stretching). Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, with sulfonic acid protons appearing downfield (δ 10–12 ppm) due to electronegativity .
Advanced Research Questions
Q. How can response surface methodologies (RSM) optimize enantioresolution of this compound?
- Methodology : Central composite or Box-Behnken designs evaluate variables like cyclodextrin concentration, voltage, and temperature. A second-order polynomial model predicts optimal conditions (e.g., 0.15% cyclodextrin, 25 kV, 25°C). Validation includes residual analysis and comparison of predicted vs. experimental Rs values .
- Example Design :
Variable | Low Level | High Level |
---|---|---|
Cyclodextrin conc. (%) | 0.1 | 0.2 |
Voltage (kV) | 20 | 30 |
Temperature (°C) | 20 | 30 |
Q. How do data contradictions arise in studies on this compound’s solubility, and how are they resolved?
- Analysis : Contradictions may stem from solvent polarity (e.g., water vs. DMSO) or ionic strength effects. Use Hansen solubility parameters (HSP) to model solvent interactions. Validate via phase solubility studies with Higuchi plots to distinguish intrinsic vs. ion-mediated solubility .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to α₁-adrenergic receptors. Free energy calculations (MM-PBSA) quantify affinity differences between enantiomers. Validate using in vitro receptor-binding assays .
Q. Methodological Guidance
Q. How to design a robust experimental protocol for synthesizing this compound derivatives?
- Steps :
Synthetic Route : Use sulfonation of tamsulosin with chlorosulfonic acid in anhydrous dichloromethane.
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) followed by recrystallization (ethanol/water).
Characterization : LC-MS for purity (>98%), elemental analysis for C/F/N/S ratios (±0.3% theoretical) .
Q. What statistical tests are appropriate for comparing dissolution profiles of Tamsulosin formulations?
- Analysis : Use similarity factor (f₂ > 50) for profile comparison. ANOVA with Tukey’s post hoc test identifies significant differences in dissolution rates. Non-linear regression fits Weibull models to release kinetics .
Q. Data Presentation Standards
属性
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVUSHDPGCUNJ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858418 | |
Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890708-67-5 | |
Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。